molecular formula C3H2Cl4O2 B155179 2,2,2-Trichloroethyl chloroformate CAS No. 17341-93-4

2,2,2-Trichloroethyl chloroformate

Cat. No. B155179
CAS RN: 17341-93-4
M. Wt: 211.9 g/mol
InChI Key: LJCZNYWLQZZIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl chloroformate is a chemical compound that has been the subject of various studies due to its interesting molecular structure and reactivity. It is a derivative of chloroformate and is known for its conformational properties and its role in chemical reactions, particularly in the formation of byproducts and its use in synthesis processes .

Synthesis Analysis

The synthesis of related compounds, such as 2-chloroethylamine hydrochloride, involves the reaction of ethanolamine with thionyl chloride in the presence of chloroform as a solvent, indicating the potential use of chloroformates in synthesis pathways . However, specific synthesis methods for this compound itself are not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure and conformational properties of this compound have been extensively studied using techniques such as gas-phase electron diffraction and quantum-chemical calculations. These studies have revealed the presence of two conformers, anti-gauche and anti-anti, with different symmetries (C1 and Cs, respectively) . The conformational preference and stability of these conformers have been rationalized through analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo solvolysis, which can be well correlated using the extended Grunwald-Winstein equation. The kinetics of these reactions suggest a bimolecular mechanism, which may be assisted by general-base catalysis . Additionally, the compound can form byproducts such as di-(2,2,2-trichloroethyl)-carbonate under certain conditions, particularly in the presence of potassium carbonate and bicarbonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been deduced from experimental measurements such as UV-visible, IR, and Raman spectroscopy, complemented by theoretical studies. Properties such as ionization potential, electronegativity, chemical potential, hardness, and softness have been deduced from HOMO-LUMO analyses. The electronic transitions observed in the UV-visible spectrum have been assigned using the TD-DFT approach . The vibrational properties of the compound have also been characterized, providing evidence for the presence of both conformers in the IR and Raman spectra .

Scientific Research Applications

Gas-phase Structure Analysis The gas-phase structure of 2,2,2-trichloroethyl chloroformate was studied through electron diffraction and quantum-chemical calculations. The study confirmed the presence of two conformers, namely anti-gauche and anti-anti, and used various spectroscopic techniques (UV-visible, IR, Raman) to support the findings. Detailed analyses of molecular properties, including ionization potential, electronegativity, chemical potential, hardness, and softness, were deduced from HOMO-LUMO analyses. This research provides a comprehensive understanding of the molecular structure and properties of this compound (Gil et al., 2016).

Analytical Applications in Derivatization this compound has been investigated for its application in analytical chemistry, particularly in the derivatization of amphetamine-related drugs and ephedrines in biological samples. This approach offers potential applications in clinical and forensic toxicology as well as doping control, showcasing the utility of this compound in enhancing the detection and quantification of specific compounds in complex matrices (Frison et al., 2005).

Chemical Synthesis Applications In the realm of chemical synthesis, this compound is utilized for the efficient conversion of primary amides to nitriles. This process is facilitated by treating various carboxamides with this compound, yielding desired nitriles with high efficiency. This application underscores the role of this chemical as a valuable reagent in organic synthesis processes (Bose & Kumar, 2000).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, toxic if inhaled, and may cause respiratory irritation. It causes severe skin burns and eye damage. Contact with water liberates toxic gas .

Future Directions

2,2,2-Trichloroethyl chloroformate has been used as a starting reagent during the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester. It has also been used as a reagent during N-demethylation of dextromethorphan . It continues to be a valuable reagent in organic synthesis .

properties

IUPAC Name

2,2,2-trichloroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4O2/c4-2(8)9-1-3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCZNYWLQZZIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066188
Record name Carbonochloridic acid, 2,2,2-trichloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,2,2-Trichloroethyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19421
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

3.1 [mmHg]
Record name 2,2,2-Trichloroethyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19421
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

17341-93-4
Record name 2,2,2-Trichloroethyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17341-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroethyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloroethyl chloroformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonochloridic acid, 2,2,2-trichloroethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 2,2,2-trichloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloroethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROC-CL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UY6LZN4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloroethyl chloroformate
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloroethyl chloroformate
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloroethyl chloroformate
Reactant of Route 4
2,2,2-Trichloroethyl chloroformate
Reactant of Route 5
Reactant of Route 5
2,2,2-Trichloroethyl chloroformate
Reactant of Route 6
2,2,2-Trichloroethyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.